(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone (4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 898508-66-2
VCID: VC5766223
InChI: InChI=1S/C29H27N3O4/c33-29(24-20-26(36-30-24)23-11-12-25-27(19-23)35-18-17-34-25)32-15-13-31(14-16-32)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,19-20,28H,13-18H2
SMILES: C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC6=C(C=C5)OCCO6
Molecular Formula: C29H27N3O4
Molecular Weight: 481.552

(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone

CAS No.: 898508-66-2

Cat. No.: VC5766223

Molecular Formula: C29H27N3O4

Molecular Weight: 481.552

* For research use only. Not for human or veterinary use.

(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone - 898508-66-2

Specification

CAS No. 898508-66-2
Molecular Formula C29H27N3O4
Molecular Weight 481.552
IUPAC Name (4-benzhydrylpiperazin-1-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone
Standard InChI InChI=1S/C29H27N3O4/c33-29(24-20-26(36-30-24)23-11-12-25-27(19-23)35-18-17-34-25)32-15-13-31(14-16-32)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,19-20,28H,13-18H2
Standard InChI Key WWMPEKTZJICRBC-UHFFFAOYSA-N
SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC6=C(C=C5)OCCO6

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct domains:

  • Benzhydrylpiperazine: A diphenylmethyl-substituted piperazine ring, a motif prevalent in antipsychotics and neurotransmitter modulators.

  • Isoxazole: A five-membered heterocycle with oxygen and nitrogen atoms, often associated with anti-inflammatory and antimicrobial activity.

  • 2,3-Dihydrobenzo[b] dioxin: A bicyclic ether system linked to the isoxazole at position 6, a scaffold observed in PARP1 inhibitors and serotonin receptor ligands .

The methanone linker bridges the benzhydrylpiperazine and isoxazole groups, creating a planar conformation that may enhance binding to hydrophobic pockets in biological targets.

Physicochemical Profile

PropertyValue
Molecular FormulaC29H27N3O4
Molecular Weight481.552 g/mol
IUPAC Name(4-benzhydrylpiperazin-1-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone
SMILESO=C(c1cc(-c2ccc3c(c2)OCCO3)on1)N1CCN(C(c2ccccc2)c2ccccc2)CC1
InChIKeyWWMPEKTZJICRBC-UHFFFAOYSA-N

Solubility and melting point data remain unreported, limiting formulation studies . The LogP value (estimated via computational models) suggests moderate lipophilicity, favoring blood-brain barrier permeability.

Synthetic Pathways and Analog Exploration

Synthesis of Core Components

While no direct synthesis route for this compound is documented, analogous molecules provide clues:

  • Isoxazole Formation: Cyclocondensation of hydroxylamine with diketones or alkynes, as seen in 5-aryl isoxazole syntheses .

  • Benzhydrylpiperazine Linkage: N-alkylation of piperazine with benzhydryl halides under basic conditions .

  • Methanone Bridging: Friedel-Crafts acylation or nucleophilic acyl substitution reactions.

Structural Analogs and Modifications

Comparative analysis with related compounds reveals activity trends:

CompoundTargetIC50/EC50Key Structural Difference
PARP1 Inhibitor 4 PARP1 enzyme5.8 μMLacks isoxazole and piperazine
Olaparib PARP10.88 μMPhthalazinone core
2,2-Diphenyl-1-pyrrolidin-1-ylethanone N/AN/APyrrolidine instead of piperazine

Challenges and Future Directions

Synthetic Accessibility

  • Steric Hindrance: Bulky benzhydryl and benzodioxin groups complicate coupling reactions.

  • Regioselectivity: Isoxazole synthesis may yield undesired regioisomers without careful catalyst control .

Pharmacokinetic Optimization

  • Metabolic Stability: Piperazine N-demethylation by CYP450 enzymes could shorten half-life. Methyl or fluoro substitutions may mitigate this.

  • Bioavailability: Prodrug strategies (e.g., esterification of the methanone) might improve aqueous solubility .

Target Validation Studies

Priority areas include:

  • In vitro PARP1 enzymatic assays to quantify inhibition potency.

  • Radioligand binding assays for dopamine and serotonin receptors.

  • In vivo neurobehavioral models assessing antipsychotic or anxiolytic effects.

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